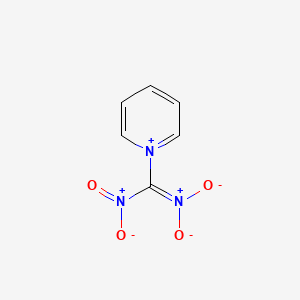
4-bromo-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as BDDTB, and it has shown promising results in various research areas.
Wirkmechanismus
The mechanism of action of BDDTB is not fully understood, but it is believed to involve the modulation of ion channels. BDDTB has been shown to inhibit the activity of voltage-gated sodium channels, which are important for the generation and propagation of action potentials in neurons. BDDTB has also been shown to activate the activity of calcium-activated potassium channels, which are important for the regulation of neuronal excitability.
Biochemical and Physiological Effects:
BDDTB has been shown to have several biochemical and physiological effects. In cancer cells, BDDTB has been shown to induce cell cycle arrest and apoptosis by activating the p53 pathway. In neurons, BDDTB has been shown to decrease the firing rate and increase the firing precision by modulating the activity of ion channels. BDDTB has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
BDDTB has several advantages for lab experiments. It is a potent and selective modulator of ion channels, which makes it a valuable tool for studying the role of ion channels in various biological processes. BDDTB is also stable and easy to handle, which makes it suitable for high-throughput screening assays. However, BDDTB has some limitations for lab experiments. It is a relatively new compound, and its long-term effects on biological systems are not well understood. BDDTB also has limited solubility in aqueous solutions, which can make it difficult to use in some experimental setups.
Zukünftige Richtungen
There are several future directions for BDDTB research. One direction is to study the long-term effects of BDDTB on biological systems, including its potential toxicity and side effects. Another direction is to develop new derivatives of BDDTB with improved efficacy and safety profiles. BDDTB can also be used as a lead compound to develop new drugs for the treatment of various diseases, including cancer and neurological disorders. Finally, BDDTB can be used as a tool to study the role of ion channels in various biological processes, including synaptic transmission and neuronal excitability.
Conclusion:
In conclusion, BDDTB is a promising compound with potential applications in various scientific research areas. Its synthesis method is straightforward, and it has been shown to have potent and selective effects on ion channels. BDDTB has several advantages for lab experiments, including its stability and ease of handling. However, its long-term effects on biological systems are not well understood, and it has limited solubility in aqueous solutions. Future research on BDDTB should focus on studying its long-term effects, developing new derivatives with improved efficacy and safety, and using it as a tool to study the role of ion channels in various biological processes.
Synthesemethoden
The synthesis of BDDTB involves the reaction of 4-bromo-N-(4-ethoxyphenyl)benzamide and 3,4-dihydro-2H-thiophene-1,1-dioxide in the presence of a base. The reaction takes place under mild conditions, and the yield of the product is high. The purity of BDDTB can be increased by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
BDDTB has been used in various scientific research areas, including cancer research, neuroscience, and drug discovery. In cancer research, BDDTB has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In neuroscience, BDDTB has been used as a tool to study the role of ion channels in synaptic transmission. In drug discovery, BDDTB has been used as a lead compound to develop new drugs with improved efficacy and safety.
Eigenschaften
IUPAC Name |
4-bromo-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrNO4S/c1-2-25-18-9-7-16(8-10-18)21(17-11-12-26(23,24)13-17)19(22)14-3-5-15(20)6-4-14/h3-12,17H,2,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSMGOCSKLVZLKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(azepan-1-ylsulfonyl)benzamide](/img/structure/B2909182.png)
![N-(3-fluorophenyl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2909185.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2909188.png)


![N-[3-(2,2-Difluoroacetyl)phenyl]prop-2-enamide](/img/structure/B2909196.png)



![1H-Pyrrolo[3,2-c]pyridine-2-carbaldehyde hydrobromide](/img/structure/B2909202.png)
![3-cyano-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2909203.png)
